molecular formula C10H14ClN3 B2576169 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride CAS No. 2416228-77-6

2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride

Cat. No.: B2576169
CAS No.: 2416228-77-6
M. Wt: 211.69
InChI Key: ZGMHSPNKDPKOEG-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine hydrochloride is a heterocyclic compound featuring a fused pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 2 and an ethanamine side chain protonated as a hydrochloride salt. Pyrrolo[2,3-b]pyridine derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases and chaperone proteins .

Properties

IUPAC Name

2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.ClH/c1-8-7-9-3-2-5-12-10(9)13(8)6-4-11;/h2-3,5,7H,4,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKPJXLKUCMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CCN)N=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpyrrole with 2-bromo-3-pyridinecarboxaldehyde in the presence of a base to form the pyrrolopyridine core. This intermediate is then reacted with ethylamine to introduce the ethanamine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolopyridine core.

    Reduction: Reduced forms of the ethanamine group.

    Substitution: Substituted pyrrolopyridine derivatives.

Scientific Research Applications

2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-(2-methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine hydrochloride with analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine hydrochloride 2-methyl C₁₀H₁₄ClN₃ 227.7 (calc.) Reference compound; methyl at position 2
2-(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride 5-fluoro C₉H₁₁ClFN₃ 215.66 Fluorine at position 5 enhances electronegativity
2-{5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride 5-chloro C₉H₁₁Cl₂N₃ 232.11 Chlorine at position 5 increases lipophilicity
2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)ethanamine dihydrochloride N/A (pyrrolo[2,3-c]pyridine) C₉H₁₂Cl₂N₃ 242.12 Nitrogen position shifted (c vs. b ring fusion)
Tryptamine hydrochloride Indole core C₁₀H₁₃ClN₂ 196.67 Indole instead of pyrrolopyridine; nitro group

Key Observations :

  • Ring Fusion : Pyrrolo[2,3-c]pyridine () differs in nitrogen positioning, which may disrupt hydrogen bonding patterns compared to the [2,3-b] isomer .
  • Core Scaffold : Indole-based analogs () lack the fused pyridine ring, reducing planarity and altering interactions with residues like GLU527 and TYR604 in HSP90 .

Biological Activity

2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine; hydrochloride is a compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C10H14ClN3
  • Molecular Weight : 211.69 g/mol
  • IUPAC Name : 2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanamine; hydrochloride
  • Appearance : Powder
  • Storage Temperature : Room Temperature

Research indicates that this compound acts primarily as an inhibitor of various protein kinases. Protein kinases are critical in regulating cellular functions, and their inhibition can lead to therapeutic effects in conditions such as cancer.

Target Kinases

The compound has shown inhibitory effects against several key protein kinases:

  • IGF1 (Insulin Growth Factor 1)
  • Aurora Kinases
  • Src Family Kinases
  • JNK (c-Jun N-terminal kinase)

Anticancer Properties

Several studies have highlighted the anticancer efficacy of 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine; hydrochloride. It has been noted for its ability to inhibit tumor growth in various cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.

Case Study Findings :

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells.
    • IC50 values (the concentration required to inhibit 50% of cell growth) were found to be in the low micromolar range, indicating potent activity.
  • In Vivo Studies :
    • Animal models treated with this compound exhibited reduced tumor sizes compared to control groups.
    • Pathological analysis revealed decreased proliferation markers in treated tumors.

Antimicrobial Activity

Although primarily studied for its anticancer properties, preliminary research suggests that this compound may also possess antimicrobial activity against certain pathogens.

PathogenActivity
Staphylococcus aureusModerate
Escherichia coliLow
Pseudomonas aeruginosaInactive

Safety and Toxicology

Safety assessments indicate that 2-(2-Methylpyrrolo[2,3-b]pyridin-1-yl)ethanamine; hydrochloride has a manageable safety profile at therapeutic doses. However, caution is advised due to potential side effects associated with kinase inhibition.

Hazard Statements:

  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Q & A

Q. Purity Optimization :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate impurities.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/diethyl ether) for high crystallinity.
  • Analytical Validation : Confirm purity via NMR (¹H/¹³C) and LC-MS (ESI+ mode) .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
A multi-technique approach is critical:

  • NMR Spectroscopy :
    • ¹H NMR (DMSO-d6): Look for pyrrolo[2,3-b]pyridine proton signals (δ 6.8–8.2 ppm) and ethanamine NH₂ protons (δ 2.8–3.5 ppm).
    • ¹³C NMR: Confirm the methyl group (δ 18–22 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 206.1 (free base) and [M+Cl]⁻ for the hydrochloride .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.4% tolerance).

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrolo[2,3-b]pyridine core .

How can researchers resolve discrepancies in reported binding affinities of pyrrolo[2,3-b]pyridine derivatives toward neurological targets?

Advanced Research Question
Discrepancies often arise from assay conditions or structural variability. Methodological considerations include:

  • Assay Standardization :
    • Use consistent receptor sources (e.g., recombinant human 5-HT₆ receptors vs. rodent brain homogenates).
    • Control for buffer ionic strength (e.g., 150 mM NaCl) and pH (7.4) .
  • Structural Confirmation : Verify stereochemistry and salt form (hydrochloride vs. free base) via X-ray crystallography .
  • Data Normalization : Compare results against a common reference agonist (e.g., WAY-208466 for 5-HT₆ receptor studies) .

What strategies are employed to study the metabolic stability of this compound in preclinical models?

Advanced Research Question
Metabolic stability is assessed using:

  • In Vitro Models :
    • Liver Microsomes : Incubate with rat/human liver microsomes (1 mg/mL protein) and NADPH. Monitor parent compound depletion via LC-MS/MS .
    • CYP Inhibition Assays : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates.
  • In Vivo Pharmacokinetics :
    • Administer intravenously/orally to rodents. Collect plasma at intervals (0–24 hrs) and quantify via UPLC-QTOF .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect hydroxylated or demethylated metabolites .

How can researchers design experiments to elucidate the mechanism of action of this compound in neurological disorders?

Advanced Research Question
A multi-modal approach is recommended:

Target Engagement :

  • Photoaffinity Labeling : Synthesize a derivative with a diazirine group (e.g., 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethanamine) to crosslink with target proteins .

Functional Assays :

  • cAMP Modulation : Measure cAMP levels in HEK293 cells expressing 5-HT₆ receptors using ELISA .

Behavioral Models :

  • Rodent Anxiety Tests : Evaluate elevated plus maze performance in transgenic mice .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can they be addressed?

Advanced Research Question
Challenges include racemization during synthesis and purification. Solutions:

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric synthesis of the pyrrolo[2,3-b]pyridine core.
  • Chiral Chromatography : Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) for enantiomer separation .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .

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